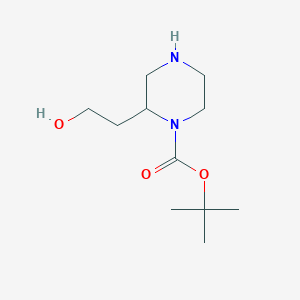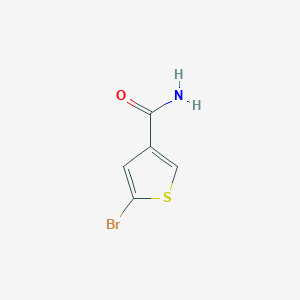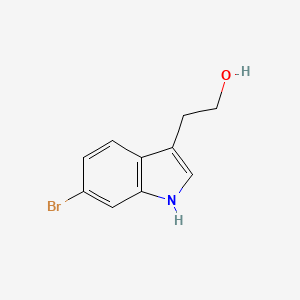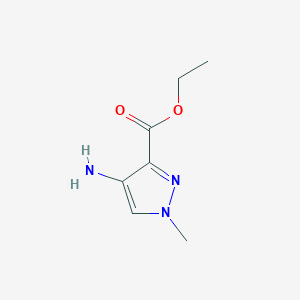
4-氨基-1-甲基-1H-吡唑-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
科学研究应用
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
作用机制
Target of Action
Similar compounds have been found to modulate the adenosine a1 receptor (a1ar) .
Mode of Action
Pyrazole derivatives are known to donate and accept hydrogen bonds, which allows them to establish intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives are often involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These processes could potentially influence various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (16918) and physical form (solid) suggest that it could have specific pharmacokinetic properties .
Result of Action
The compound’s potential interaction with the adenosine a1 receptor (a1ar) suggests that it could have effects on cellular signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. For instance, the compound should be stored at 2-8°C . Additionally, it is classified as a non-combustible solid, suggesting that it is stable under normal conditions .
生化分析
Biochemical Properties
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.
Cellular Effects
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of inflammatory cytokines . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators . This inhibition can result in decreased production of these mediators, thereby exerting anti-inflammatory effects. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may increase the production of antioxidant molecules, thereby enhancing the cell’s ability to counteract oxidative stress.
Transport and Distribution
Within cells and tissues, ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Condensation Reagents: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
相似化合物的比较
Similar Compounds
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
- Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .
属性
IUPAC Name |
ethyl 4-amino-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLKSFPCZVBSFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
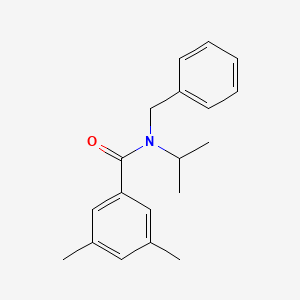

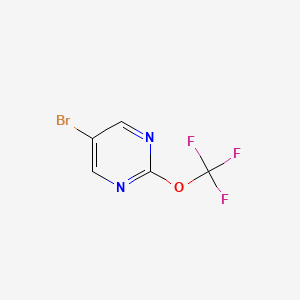
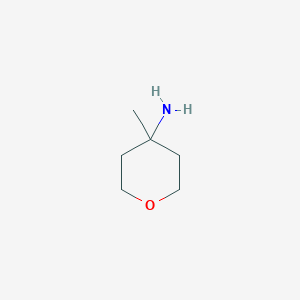
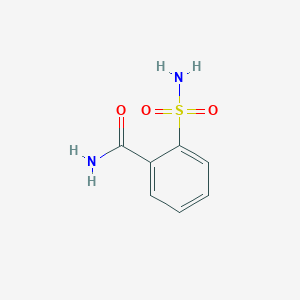
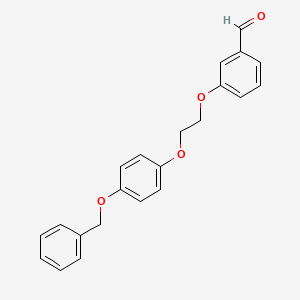
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
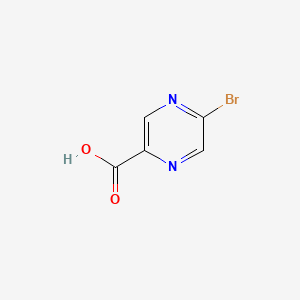
![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)
